molecular formula C12H9ClN2O B2832644 2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide CAS No. 1869888-06-1

2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B2832644
CAS No.: 1869888-06-1
M. Wt: 232.67
InChI Key: UBZJYIHONLMFQF-UHFFFAOYSA-N
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Description

2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide is an organic compound that features a benzamide core substituted with a chloro group, a cyanomethyl group, and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Addition of the Cyanomethyl Group: The cyanomethyl group can be added through a nucleophilic substitution reaction using a cyanomethylating agent like cyanomethyl chloride.

    Attachment of the Prop-2-yn-1-yl Group: The final step involves the addition of the prop-2-yn-1-yl group through a coupling reaction, such as the Sonogashira coupling, using an appropriate alkyne and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)aniline: Similar structure but with an aniline core instead of benzamide.

    2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)phenylacetamide: Similar structure but with a phenylacetamide core.

Uniqueness

2-chloro-N-(cyanomethyl)-N-(prop-2-yn-1-yl)benzamide is unique due to its specific combination of functional groups and the benzamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(cyanomethyl)-N-prop-2-ynylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c1-2-8-15(9-7-14)12(16)10-5-3-4-6-11(10)13/h1,3-6H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZJYIHONLMFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)C(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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